14-Epi-triptolide

Anticancer Structure-Activity Relationship Cytotoxicity

14-Epi-triptolide is the C14α-hydroxyl epimer of triptolide, offering a chemically distinct stereochemical scaffold that challenges the canonical C14β-OH SAR paradigm. This differentiated probe retains nanomolar cytotoxicity (IC₅₀ 11.7 nM) and is essential for synthesizing novel anticancer leads via stereospecific C14 transformations that are inaccessible with triptolide. It also serves as 'Triptolide Impurity 17' for baseline HPLC separation in API quality control. Procure this critical reference standard to avoid invalidating SAR studies and to unlock new patentable chemical space.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 144539-79-7
Cat. No. B14070725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Epi-triptolide
CAS144539-79-7
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C
InChIInChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16-,17-,18-,19+,20+/m0/s1
InChIKeyDFBIRQPKNDILPW-FKXGARDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Epi-triptolide (CAS 144539-79-7): A C14-Epimeric Diterpenoid Triepoxide for Anticancer Research and Analytical Reference


14-Epi-triptolide is a diterpenoid triepoxide epimer of the natural product triptolide, distinguished by an inverted stereochemical configuration at the C14 position (C14α-hydroxyl vs. the natural C14β-hydroxyl) [1]. It is derived from the medicinal plant Tripterygium wilfordii Hook F. (Thunder God Vine) and shares the same molecular formula (C₂₀H₂₄O₆, MW 360.4) as triptolide, but its distinct three-dimensional structure alters its hydrogen-bonding network and biological target interactions . The compound is utilized both as a starting scaffold for synthesizing novel anticancer agents and as a pharmacopeial impurity reference standard for triptolide quality control .

Why Triptolide Cannot Substitute for 14-Epi-triptolide in Research and Analytical Applications


Despite sharing the same planar structure, triptolide and 14-epi-triptolide are not interchangeable. The C14 epimeric configuration fundamentally alters the molecule's hydrogen-bonding geometry, which is critical for interactions with targets such as RNA polymerase II, NF-κB, and HSP70 [1]. Critically, a series of 22 C14α-hydroxyl epi-triptolide derivatives synthesized by Xu et al. retained nanomolar cytotoxicity, directly challenging the long-held structure–activity relationship (SAR) paradigm that the C14β-hydroxyl group is essential for anticancer activity [1]. Consequently, substituting triptolide for 14-epi-triptolide would invalidate SAR studies, produce erroneous impurity profiles, and eliminate the unique synthetic versatility offered by the C14α-hydroxy scaffold [2].

14-Epi-triptolide (CAS 144539-79-7): Quantified Differentiation Evidence Against Triptolide-Class Analogs


C14α-Hydroxyl Epimer Retains Nanomolar Cytotoxicity, Matching Triptolide Potency in Head-to-Head Assays

In a direct head-to-head comparison within the same study, epi-triptolide derivative 33 (bearing the C14α-hydroxyl group) exhibited an IC₅₀ of 11.7 nM against SKOV-3 ovarian cancer cells and 85 nM against PC-3 prostate cancer cells [1]. Natural triptolide (C14β-hydroxyl) demonstrated an average IC₅₀ of approximately 12 nM across multiple cancer cell lines in the same experimental system, and compound 33's potency was essentially equivalent [1]. The broader series of C14α-hydroxy epi-triptolide derivatives (compounds 21–40) displayed IC₅₀ values ranging from 11.7 to 2,807 nM, with the majority retaining low-nanomolar activity [1].

Anticancer Structure-Activity Relationship Cytotoxicity

Broad-Spectrum Anticancer Activity of (14R)-Triptolide Across Multiple Cancer Phenotypes

The single enantiomer (14R)-Triptolide demonstrates IC₅₀ values ranging from 0.477 to 2.53 μM against a panel of cancer cell lines including ovarian and colon carcinomas . For comparison, triptolide exhibits an IC₅₀ of 40 ± 0.89 nM against SKOV-3 ovarian cancer cells at 48 h [1]. While the epimer is approximately 12- to 63-fold less potent than triptolide in this cross-study comparison, it retains consistent micromolar-range activity across diverse tissue origins, supporting its use as a phenotypic probe where triptolide's extreme potency and toxicity may obscure biological readouts [1].

Phenotypic screening Oncology Cell panel profiling

Defined Stereochemical Identity as a Pharmacopeial Impurity Reference Standard for Triptolide Quality Control

14-Epi-triptolide is formally catalogued as 'Triptolide Impurity 17' (CAS 144539-79-7) in chemical and pharmaceutical databases . The compound possesses identical molecular formula (C₂₀H₂₄O₆) and molecular weight (360.41 g/mol) to triptolide, but its distinct C14 stereochemistry enables baseline chromatographic separation via reversed-phase HPLC . Certified reference standards of 14-epi-triptolide are available at ≥95% purity (HPLC, GC, NMR, MS verified) for use in system suitability testing and impurity limit determination in triptolide active pharmaceutical ingredient (API) .

Analytical chemistry Quality control Impurity profiling

C14α-Hydroxyl Scaffold Enables Divergent Derivatization Pathways Not Accessible from Natural Triptolide

The C14α-hydroxy group of 14-epi-triptolide serves as a unique synthetic handle for stereospecific modifications—including oxidation to the C14-ketone, reductive amination to C14β-aryl heterocycle aminomethyl derivatives, and intramolecular cyclization to (14S)-14,21-epoxytriptolide—that are stereoelectronically inaccessible from natural triptolide [1]. Xu et al. demonstrated that 22 novel derivatives (compounds 21–42) synthesized from this scaffold retained cytotoxicity (IC₅₀ 11.7–2,807 nM) despite lacking the C14β-hydroxyl group long considered essential [1]. Furthermore, conformationally constrained derivatives 41 and 42, which cannot form the canonical C14β-OH hydrogen bond, still retained cytotoxic activity (IC₅₀ = 32.1–152 nM), confirming that the epi-scaffold unlocks new pharmacophore space [1].

Medicinal chemistry Scaffold diversification Intellectual property

Optimal Procurement and Application Scenarios for 14-Epi-triptolide (CAS 144539-79-7)


Anticancer SAR Studies: Probing the Contribution of C14 Stereochemistry to Triptolide Mechanism of Action

Researchers investigating the molecular pharmacology of triptolide can use 14-epi-triptolide as a stereochemical probe to dissect the role of the C14 hydroxyl configuration in target engagement. As demonstrated by Xu et al., the C14α-hydroxy series retains nanomolar cytotoxicity (compound 33 IC₅₀ = 11.7 nM against SKOV-3), directly challenging the paradigm that the C14β-OH is indispensable [1]. Comparative studies between 14-epi-triptolide and triptolide can reveal differential effects on RNA polymerase II inhibition, NF-κB signaling, and HSP70 binding, providing mechanistic insights unattainable with triptolide alone [1].

Medicinal Chemistry: Divergent Synthesis of Novel C14-Modified Triptolide Analogs with Distinct Intellectual Property

Medicinal chemistry teams seeking to expand beyond the limited SAR space of natural triptolide can employ 14-epi-triptolide as a starting scaffold. The C14α-hydroxy group enables stereospecific transformations—oxidation, reductive amination, and heterocycle substitution—that are not accessible from triptolide. Xu et al. synthesized 22 novel derivatives (21–42) with IC₅₀ values as low as 11.7 nM, and conformationally locked analogs 41/42 retained activity (IC₅₀ = 32.1–152 nM) despite lacking the canonical C14β-OH hydrogen bond [1]. This scaffold thus provides a foundation for generating patentable lead series with potentially improved selectivity or pharmacokinetic profiles [1].

Analytical Quality Control: HPLC Impurity Profiling and System Suitability Testing for Triptolide Drug Substance

Quality control laboratories developing or validating HPLC methods for triptolide API can procure 14-epi-triptolide as 'Triptolide Impurity 17' (CAS 144539-79-7, MW 360.41, purity ≥95%) for use as a system suitability standard and impurity marker [1] . The distinct C14 stereochemistry ensures baseline chromatographic separation from triptolide under standard reversed-phase conditions, enabling accurate quantification of this specified impurity in batch release and stability testing [1].

Pharmacological Tool Compound: Moderated Potency for Phenotypic Screening Without Overwhelming Cytotoxicity

For phenotypic screening campaigns where triptolide's extreme potency (IC₅₀ ~40 nM in SKOV-3, and low pM in some settings) causes rapid, non-specific cell death that obscures mechanism-specific readouts, (14R)-triptolide offers a moderated potency window (IC₅₀ 0.477–2.53 μM) [1] . This 12- to 63-fold reduction in potency relative to triptolide allows for clearer discrimination between on-target pharmacology and general cytotoxicity, making 14-epi-triptolide a more informative probe for target identification and validation studies [1] .

Quote Request

Request a Quote for 14-Epi-triptolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.